molecular formula C25H24N4O2S B2953036 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide CAS No. 304645-31-6

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2953036
CAS No.: 304645-31-6
M. Wt: 444.55
InChI Key: NGQMYLVXQVGHMT-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds are often synthesized for their potential use as chemosensors .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Chemical Reactions Analysis

The benzo[de]isoquinoline-1,3-dione system can undergo various reactions. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine leads to new derivatives .

Scientific Research Applications

Anticonvulsant Evaluation

  • Study: N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, including compounds structurally related to 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide, were synthesized and evaluated for their anticonvulsant effects in experimental epilepsy models. The most active compound exhibited higher potency than standard antiepileptic drugs, indicating potential therapeutic applications in epilepsy treatment (Malik, Bahare, & Khan, 2013).

Antimicrobial and Hypoglycemic Activities

  • Study: Adamantane-isothiourea hybrid derivatives, structurally similar to the compound , demonstrated significant antimicrobial activity against pathogenic bacteria and fungi. Additionally, some derivatives showed potent hypoglycemic activity in diabetic rats, suggesting potential applications in the treatment of microbial infections and diabetes (Al-Wahaibi et al., 2017).

Corrosion Inhibition

  • Study: 8-hydroxyquinoline analogs, including compounds related to this compound, were effective corrosion inhibitors for C22E steel in acidic environments. This indicates potential applications in protecting metals from corrosion, especially in industrial settings (About et al., 2020).

Cancer Research

  • Study: Novel annulated dihydroisoquinoline heterocycles, which share structural features with the compound , were synthesized and evaluated for their cytotoxicity. These compounds showed potential for antitumor screening against various cancer cell lines, suggesting their use in cancer research and therapy (Saleh et al., 2020).

P2X7 Nucleotide Receptor Antagonism

  • Study: Isoquinolines, including derivatives similar to the compound , have been studied as antagonists of the P2X7 nucleotide receptor. This receptor is involved in various physiological and pathological processes, indicating potential therapeutic applications in treating diseases related to this receptor (Humphreys et al., 1998).

Future Directions

The future research directions could involve further functionalization of the compound to explore its potential uses. For instance, the introduction of additional complex-forming fragments and/or fluorophores could vary the effectiveness, selectivity, and other parameters of the sensors .

Properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c30-23-20-10-4-6-18-7-5-11-21(22(18)20)24(31)29(23)17-14-27-12-15-28(16-13-27)25(32)26-19-8-2-1-3-9-19/h1-11H,12-17H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQMYLVXQVGHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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